7-Bromo-3-cyclopropyl-5-fluoro-1H-indole
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Overview
Description
7-Bromo-3-cyclopropyl-5-fluoro-1H-indole is a synthetic indole derivative Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 7-Bromo-3-cyclopropyl-5-fluoro-1H-indole typically involves multi-step organic reactions. One common method includes the bromination of 3-cyclopropyl-5-fluoro-1H-indole using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-Bromo-3-cyclopropyl-5-fluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling, using palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
7-Bromo-3-cyclopropyl-5-fluoro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3-cyclopropyl-5-fluoro-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-3-cyclopropyl-5-fluoro-1H-indole include other indole derivatives such as:
- 7-Bromo-5-fluoro-1H-indole
- 7-Bromo-4-chloro-1H-indole
- Methyl 7-bromo-1H-indole-5-carboxylate
These compounds share the indole core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The unique combination of bromine, cyclopropyl, and fluorine in this compound makes it distinct and potentially more versatile in certain applications.
Properties
Molecular Formula |
C11H9BrFN |
---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
7-bromo-3-cyclopropyl-5-fluoro-1H-indole |
InChI |
InChI=1S/C11H9BrFN/c12-10-4-7(13)3-8-9(6-1-2-6)5-14-11(8)10/h3-6,14H,1-2H2 |
InChI Key |
WZUVJLURLZPVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CNC3=C2C=C(C=C3Br)F |
Origin of Product |
United States |
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